

Dadahol A: A Technical Guide to its Safety and Toxicity Profile

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Dadahol A, a neolignan found in the roots of industrial hemp (Cannabis sativa) and other medicinal plants such as Trema orientalis and Artocarpus heterophyllus, has garnered scientific interest for its potential therapeutic properties, including cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the current knowledge regarding the safety and toxicity profile of **Dadahol A**. Due to the limited availability of toxicological data on the isolated compound, this report synthesizes findings from in vitro studies and preclinical safety evaluations of plant extracts containing **Dadahol A**. The available data from acute and sub-acute toxicity studies on these extracts suggest a low toxicity profile. However, significant data gaps remain, particularly concerning chronic toxicity, genotoxicity, carcinogenicity, and reproductive toxicity of the purified compound. This guide aims to consolidate the existing information to inform future research and development of **Dadahol A** as a potential therapeutic agent, while highlighting areas requiring further investigation to establish a complete safety profile.

Introduction

Dadahol A is a stereoisomer of Dadahol, a class of neolignans characterized by a specific chemical structure. It has been identified as a component of various plant species with a history of use in traditional medicine. Recent research has focused on the pharmacological activities of **Dadahol A**, particularly its antiproliferative and cytotoxic effects, which suggest its potential as



an anticancer agent. As with any potential therapeutic compound, a thorough understanding of its safety and toxicity is paramount for further development. This document provides a detailed summary of the available preclinical safety and toxicity data for **Dadahol A** and related plant extracts.

Non-Clinical Toxicity

Comprehensive toxicological data for purified **Dadahol A** is currently scarce in publicly available literature. A Safety Data Sheet (SDS) for **Dadahol A** classifies it under the Globally Harmonised System (GHS) as Acute Toxicity, Oral (Category 4) and Acute Toxicity, Dermal (Category 4). This classification indicates that the substance is presumed to be of low acute toxicity. The majority of the available in vivo safety data is derived from studies on crude extracts of plants known to contain **Dadahol A**.

Acute Toxicity

No dedicated acute toxicity studies on isolated **Dadahol A** have been identified. However, several studies have evaluated the acute toxicity of methanolic, aqueous, and decocted extracts of Trema orientalis, Artocarpus heterophyllus, and Cannabis sativa roots in rodent models. These studies consistently report a low order of acute toxicity.

Table 1: Summary of Acute Toxicity Data for Plant Extracts Containing Dadahol A



Plant Extract	Test Species	Route of Administrat ion	LD50 (Lethal Dose, 50%)	GHS Category (implied)	Reference
Trema orientalis (Methanol extract)	Wistar Rats	Oral	> 2000 mg/kg	5 or Unclassified	[1][2]
Trema orientalis (Methanol extract)	Albino Wistar Rats	Oral	> 5000 mg/kg	Unclassified	[3]
Artocarpus heterophyllus (Aqueous & Methanolic extracts)	Albino Mice	Oral	> 2000 mg/kg	5 or Unclassified	[4]
Artocarpus heterophyllus (Decoction)	Sprague- Dawley Rats	Oral	~410 g/kg	Unclassified	[5]
Cannabis sativa root (Aqueous extract)	Mice	Oral	> 1000 mg/kg	5 or Unclassified	[No specific study, but inferred from general safety]

Repeated Dose Toxicity

Information on the repeated dose toxicity of purified **Dadahol A** is not available. A sub-acute, 28-day oral toxicity study of a methanol extract of Trema orientalis in Wistar rats revealed no significant changes in body weight or major biochemical parameters at doses of 200 and 400 mg/kg/day. However, at a dose of 800 mg/kg/day, histopathological examination revealed visible lesions in the kidneys, suggesting a potential for target organ toxicity at higher doses. The no-observed-adverse-effect level (NOAEL) was suggested to be above 400 mg/kg/day but below 800 mg/kg/day for this particular extract.[3]



Genotoxicity

There are no published studies evaluating the genotoxic potential of **Dadahol A**.

Carcinogenicity

There are no published studies evaluating the carcinogenic potential of **Dadahol A**.

Reproductive and Developmental Toxicity

There are no published studies evaluating the reproductive and developmental toxicity of **Dadahol A**.

In Vitro Toxicology

Dadahol A has demonstrated significant cytotoxic and antiproliferative effects in various cancer cell lines. This is a key area of its pharmacological investigation.

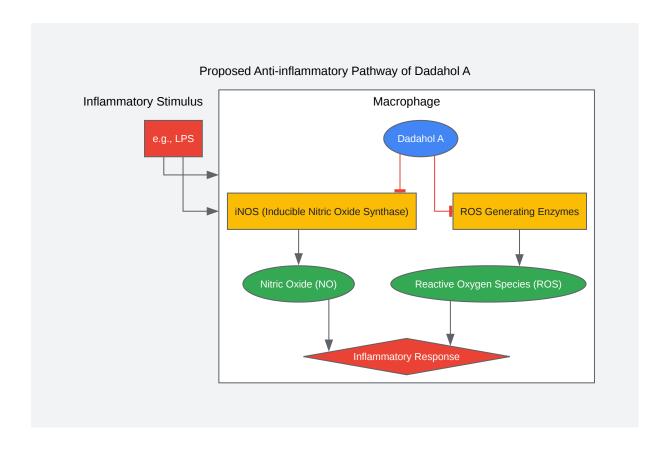
Table 2: Summary of In Vitro Cytotoxicity of Dadahol A

Cell Line	Cancer Type	Endpoint	Result
Multiple Pediatric Cancer Cell Lines	Neuroblastoma, Hepatoblastoma, Hodgkin's lymphoma	Cytotoxicity	Dadahol A exhibited the lowest IC50 values among the tested compounds.

Mechanism of Action and Signaling Pathways

The precise mechanisms underlying the biological activities of **Dadahol A** are not fully elucidated. However, some studies suggest that its effects may be mediated through the modulation of inflammatory and oxidative stress pathways. **Dadahol A** has been shown to inhibit the release of reactive oxygen species (ROS) and nitric oxide (NO), key mediators of inflammation and cellular damage.





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Caption: Proposed anti-inflammatory mechanism of **Dadahol A**.

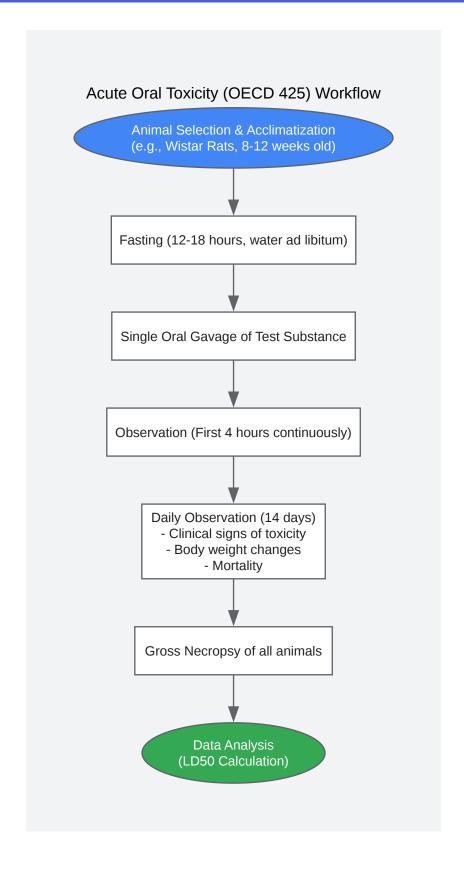
Experimental Protocols

This section details the general methodologies employed in the key toxicological and pharmacological studies cited in this guide.

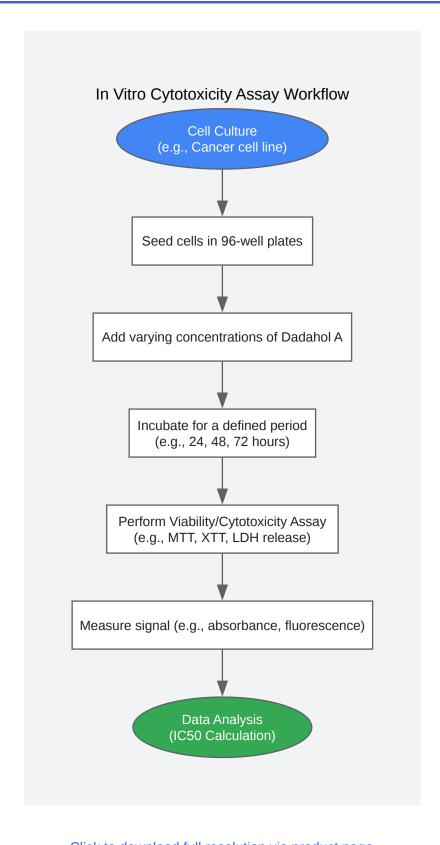
Acute Oral Toxicity Study (Based on OECD Guideline 425)

This study is designed to determine the median lethal dose (LD50) of a substance after a single oral administration.









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